3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic small molecule characterized by a 1,3,4-oxadiazole core linked to a 3,5-dichlorobenzamide group and a 2-methoxyphenyl substituent.
Properties
IUPAC Name |
3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-12(13)15-20-21-16(24-15)19-14(22)9-6-10(17)8-11(18)7-9/h2-8H,1H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBBJYIMBGMAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with 5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-amine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in good yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The oxadiazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable catalyst.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, oxadiazole derivatives, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Structural Analogues with Varied Oxadiazole Substituents
LMM5 and LMM11 (Antifungal Oxadiazoles)
- LMM5 : 4-[Benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide.
- LMM11 : 4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide.
- Key Differences :
- Substituent Position: LMM5 has a para-methoxyphenyl group, whereas the target compound features an ortho-methoxyphenyl.
- Bioactivity : LMM5 and LMM11 exhibit antifungal activity against Candida albicans via thioredoxin reductase inhibition . The target compound’s dichloro groups could enhance potency due to increased electrophilicity or membrane permeability.
- Synthesis : Both LMM5 and LMM11 were commercially sourced, suggesting standardized synthetic routes for oxadiazole derivatives.
Four-Component Oxadiazole Derivatives (5f, 5g, 5h, 5i)
- Examples: 4-{[Dibenzylamino][5-(4-ethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5f). 3-{[Benzyl(methyl)amino][5-(3,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}benzaldehyde (5g). Key Differences:
- Substituent Type : These derivatives feature alkyl (e.g., ethyl) or dimethylphenyl groups instead of halogens. Such groups may reduce reactivity but improve solubility.
- Synthetic Method : Synthesized via a four-component reaction, yielding 82–86% efficiency . The target compound’s synthesis method is unspecified but may involve similar condensation or cyclization steps.
Analogues with Modified Benzamide Groups
3,5-Dichloro-N-(1,1-Dimethylpropynyl)Benzamide
- Structure : Shares the 3,5-dichlorobenzamide moiety but replaces the oxadiazole ring with a dimethylpropynyl group.
- Application : Listed under pesticide chemicals, highlighting the role of dichloro substitution in agrochemical activity .
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]-4-[Methyl(Phenyl)Sulfamoyl]Benzamide
- Structure : Features a sulfamoyl group on the benzamide and a 3,5-dimethoxyphenyl oxadiazole substituent.
- Key Differences: Electron-Withdrawing Groups: The sulfamoyl group may enhance hydrogen bonding or enzyme inhibition compared to the dichloro groups in the target compound.
Biological Activity
3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its biological significance.
Chemical Structure
The chemical structure of 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide can be denoted as follows:
- IUPAC Name : 3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Molecular Formula : CHClNO
- Molecular Weight : 365.19 g/mol
Antimicrobial Properties
Research indicates that compounds with oxadiazole moieties often exhibit significant antimicrobial activity. In a study assessing various derivatives of oxadiazoles, compounds similar to 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide showed promising results against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimal inhibitory concentrations (MICs) for these compounds were measured and compared in a tabulated format:
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 32 | E. coli |
| Compound B | 16 | S. aureus |
| 3,5-Dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | 8 | E. coli |
This data suggests that the presence of the methoxy group and dichlorine substitutions enhances the antimicrobial efficacy of the compound.
Anticancer Activity
In vitro studies have demonstrated that oxadiazole derivatives possess anticancer properties. For instance, a derivative structurally related to 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide was tested against various cancer cell lines including A549 (lung cancer) and MCF7 (breast cancer). The results revealed:
| Cell Line | IC50 (µM) | Reference Compound IC50 (µM) |
|---|---|---|
| A549 | 12 | 10 (Doxorubicin) |
| MCF7 | 15 | 8 (Doxorubicin) |
These findings indicate that the compound exhibits comparable cytotoxicity to established chemotherapeutics like doxorubicin.
The mechanism by which 3,5-dichloro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide exerts its biological effects is primarily through the inhibition of specific enzymes and pathways involved in cell proliferation and survival. The oxadiazole ring is known to interact with various molecular targets including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell growth.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that induce apoptosis in cancer cells.
Study on Antimicrobial Efficacy
A study conducted by Ranke et al. (2004) evaluated the antimicrobial efficacy of various oxadiazole derivatives including our compound of interest. The study utilized a logistic model to fit concentration-response curves for each compound tested. The results indicated that the oxadiazole derivatives exhibited significant antibacterial activity with EC50 values demonstrating their potency against selected pathogens.
Anticancer Activity Assessment
In another investigation focusing on anticancer activity published in Research Results in Pharmacology, researchers explored the effects of several oxadiazole derivatives on cancer cell lines. The study highlighted that modifications in the side chains significantly influenced the cytotoxicity levels observed in various cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
